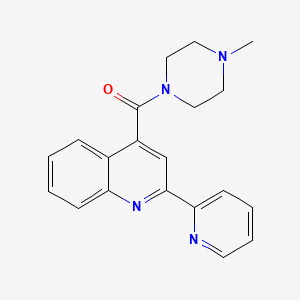![molecular formula C23H24ClFN4O2S B2635714 1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1111196-79-2](/img/no-structure.png)
1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C23H24ClFN4O2S and its molecular weight is 474.98. The purity is usually 95%.
BenchChem offers high-quality 1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The synthesis of new derivatives within the triazoloquinazolinone family has been explored for anticancer activities. For instance, compounds synthesized to meet structural requirements essential for anticancer activity were evaluated against human neuroblastoma and colon carcinoma cell lines, showing significant cytotoxicity in some derivatives (B. N. Reddy et al., 2015).
Antimicrobial Activity
Another focus area is the development of novel quinazolinone derivatives with a triazolylthioether moiety for antimicrobial applications. These compounds demonstrated good antimicrobial activities, with some showing superior inhibitory effects against specific bacteria compared to commercial bactericides (Boren Yan et al., 2016).
Antihistaminic Agents
Research into triazoloquinazolinones also includes the synthesis of derivatives for H1-antihistaminic activity, presenting a new class of potential antihistamines. Several studies found that certain synthesized compounds were potent H1-antihistaminic agents, offering protection against histamine-induced bronchospasm in animal models. Notably, some compounds emerged as more potent or equipotent compared to standard drugs like chlorpheniramine maleate, with minimal to negligible sedation effects, suggesting their utility as a new class of antihistamines (V. Alagarsamy et al., 2007; V. Alagarsamy et al., 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 2-chloro-4-fluorobenzylthiol with a 3-isopropoxypropylamine to form an intermediate, which is then reacted with a 7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one to yield the final product.", "Starting Materials": [ "2-chloro-4-fluorobenzylthiol", "3-isopropoxypropylamine", "7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one", "Sodium hydride", "Dimethylformamide (DMF)", "Chloroform", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Preparation of 2-chloro-4-fluorobenzylthiol by reacting 2-chloro-4-fluorobenzyl chloride with sodium hydrosulfide in DMF.", "Step 2: Reaction of 2-chloro-4-fluorobenzylthiol with 3-isopropoxypropylamine in chloroform to form an intermediate.", "Step 3: Preparation of 7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one by reacting 7-methyl-1,2,4-triazolo[4,3-a]quinazoline with acetic acid and methanol.", "Step 4: Reaction of the intermediate from step 2 with the product from step 3 in DMF to yield the final product, 1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one." ] } | |
CAS-Nummer |
1111196-79-2 |
Produktname |
1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |
Molekularformel |
C23H24ClFN4O2S |
Molekulargewicht |
474.98 |
IUPAC-Name |
1-[(2-chloro-4-fluorophenyl)methylsulfanyl]-7-methyl-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C23H24ClFN4O2S/c1-14(2)31-10-4-9-28-21(30)18-11-15(3)5-8-20(18)29-22(28)26-27-23(29)32-13-16-6-7-17(25)12-19(16)24/h5-8,11-12,14H,4,9-10,13H2,1-3H3 |
SMILES |
CC1=CC2=C(C=C1)N3C(=NN=C3SCC4=C(C=C(C=C4)F)Cl)N(C2=O)CCCOC(C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4E,7S,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;hydrochloride](/img/structure/B2635633.png)
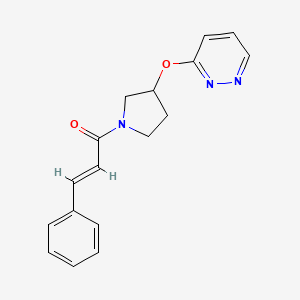
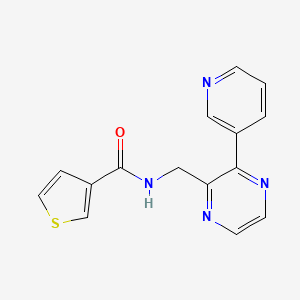
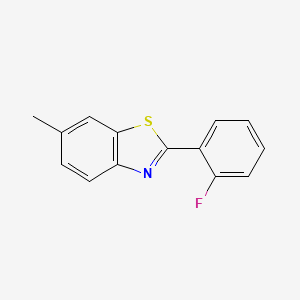
![1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline](/img/structure/B2635641.png)
![2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2635642.png)
![2-(benzylthio)-N-(4-chlorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2635643.png)
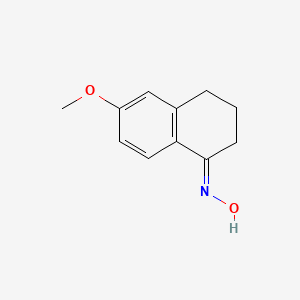
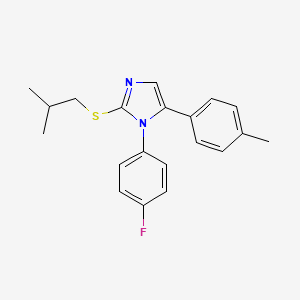
![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2635647.png)
![2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2635649.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2635652.png)
